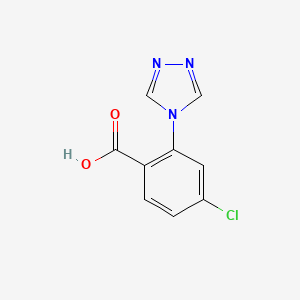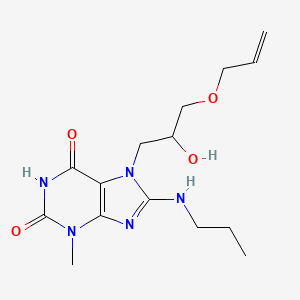
4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid is an organic compound with the molecular formula C9H6ClN3O2. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom and a 1,2,4-triazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid typically involves the reaction of 4-chlorobenzoic acid with 1,2,4-triazole under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the triazole, followed by nucleophilic substitution on the chlorobenzoic acid . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .
化学反应分析
Types of Reactions
4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, such as in the synthesis of coordination compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling: Catalysts like palladium or copper in the presence of ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while coupling reactions can produce coordination complexes with metals like zinc or cadmium .
科学研究应用
4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, particularly those with antifungal and antibacterial properties.
Agriculture: The compound is employed as a precursor for agrochemicals, including herbicides and fungicides.
Materials Science: It is used in the development of coordination polymers and metal-organic frameworks (MOFs) due to its ability to form stable complexes with metals.
作用机制
The mechanism of action of 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid depends on its application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors in microbial cells, leading to their death or inhibition of growth . The triazole ring is known to interact with biological targets through hydrogen bonding and coordination with metal ions, which can disrupt essential biological processes .
相似化合物的比较
Similar Compounds
4-(4H-1,2,4-triazol-4-yl)benzoic acid: Lacks the chlorine substituent but has similar applications in pharmaceuticals and materials science.
4-chlorobenzoic acid: Lacks the triazole ring and is primarily used in the synthesis of dyes and polymers.
1,2,4-triazole: A simpler compound that serves as a building block for more complex molecules, including pharmaceuticals and agrochemicals.
Uniqueness
4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid is unique due to the presence of both the chlorine atom and the triazole ring, which confer specific chemical properties and reactivity. This dual functionality makes it a versatile intermediate in the synthesis of various compounds with diverse applications .
属性
IUPAC Name |
4-chloro-2-(1,2,4-triazol-4-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2/c10-6-1-2-7(9(14)15)8(3-6)13-4-11-12-5-13/h1-5H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTSETFZHGAIID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C=NN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Propan-2-yl 4-(furan-2-ylmethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7721935.png)
![3-[(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)methyl]benzoic acid](/img/structure/B7721964.png)
![3-[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7721968.png)
![7-[(Z)-3-chlorobut-2-enyl]-3-methyl-8-(prop-2-enylamino)purine-2,6-dione](/img/structure/B7721978.png)
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-(prop-2-enylamino)purine-2,6-dione](/img/structure/B7721981.png)





![3-[[(4-Oxo-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidine)-2-yl]thio]-2,4-pentanedione](/img/structure/B7722020.png)

![2-[(4-oxo-6-propan-2-yl-1H-pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B7722030.png)
![4-[(5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoic acid](/img/structure/B7722035.png)
